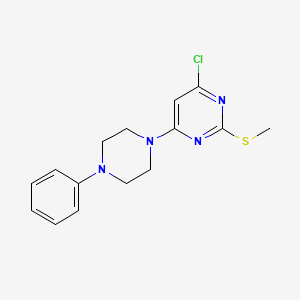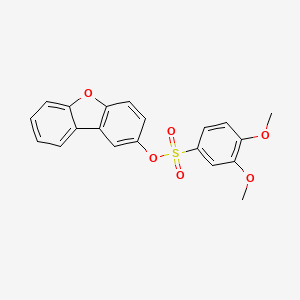![molecular formula C21H22ClN3O3S2 B2613356 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 897471-61-3](/img/structure/B2613356.png)
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Aplicaciones Científicas De Investigación
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including compounds structurally related to "1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one," exhibit a wide range of therapeutic applications due to their versatile pharmacological properties. These compounds are integral in the design of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. Research has shown that piperazine-based molecules have emerged as a flexible building block for discovering drug-like elements, with modifications to substituents on the piperazine ring affecting pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Anxiolytic-like Activity of Piperazine Derivatives
Specific piperazine derivatives have been studied for their anxiolytic-like activities. Research involving novel N-cycloalkyl-N-benzoylpiperazine derivatives demonstrates significant anxiolytic-like effects in animal models. These effects are mediated by the opioid system, indicating the potential for developing new anxiolytic drugs based on the piperazine scaffold. The absence of significant impacts on locomotor activity or motor coordination suggests a favorable profile for therapeutic applications (Strub et al., 2016).
Antipsychotic Applications
Clozapine, a well-known antipsychotic drug with a piperazine moiety, exemplifies the unique therapeutic potential of piperazine derivatives in treating schizophrenia and related disorders. Clozapine's effectiveness in ameliorating both core and negative symptoms of schizophrenia, along with its lower propensity for inducing neurological side effects compared to typical neuroleptics, underscores the significance of piperazine derivatives in neuropsychiatric treatment. The unique pharmacological profile of clozapine and related compounds highlights the importance of the piperazine ring in developing atypical antipsychotic medications (Ashby & Wang, 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target enzymes like cyclo-oxygenase (COX) which play a crucial role in inflammation and pain .
Mode of Action
The compound might interact with its targets, such as COX enzymes, leading to inhibition of these enzymes. This could result in decreased production of substances like prostaglandins that promote inflammation and pain .
Biochemical Pathways
The compound might affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes. By inhibiting COX enzymes, the compound could potentially reduce the production of these substances, thereby alleviating inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action could potentially include reduced inflammation and pain, given its possible role in inhibiting COX enzymes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one are largely influenced by its interactions with enzymes, proteins, and other biomolecules. It has been shown to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of this compound is mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Cellular Effects
This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIDGXOTUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)


![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)



